molecular formula C11H10F2N4OS B10900391 5-(difluoromethyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(difluoromethyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10900391
M. Wt: 284.29 g/mol
InChI Key: DYWLFWXQYXGTSH-MKMNVTDBSA-N
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Description

5-(difluoromethyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring:

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a condensation reaction with an appropriate aldehyde or ketone.

    Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch or Continuous Flow Reactors: To handle large volumes and maintain consistent reaction conditions.

    Purification Techniques: Such as crystallization, distillation, or chromatography to achieve the desired purity.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Disulfides, sulfonic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Potential use as an antimicrobial agent due to its triazole structure.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals, particularly for its potential antifungal, antibacterial, or anticancer properties.

Industry

    Agriculture: Possible use as a fungicide or pesticide.

    Pharmaceutical Manufacturing: Intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their function. The difluoromethyl group may enhance the compound’s binding affinity and stability, while the methoxyphenyl group can interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: The parent compound, known for its antifungal properties.

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Voriconazole: Another antifungal drug with a triazole structure.

Uniqueness

5-(difluoromethyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical and biological properties compared to other triazole derivatives. This modification can lead to improved efficacy, stability, and selectivity in its applications.

Properties

Molecular Formula

C11H10F2N4OS

Molecular Weight

284.29 g/mol

IUPAC Name

3-(difluoromethyl)-4-[(E)-(2-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H10F2N4OS/c1-18-8-5-3-2-4-7(8)6-14-17-10(9(12)13)15-16-11(17)19/h2-6,9H,1H3,(H,16,19)/b14-6+

InChI Key

DYWLFWXQYXGTSH-MKMNVTDBSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/N2C(=NNC2=S)C(F)F

Canonical SMILES

COC1=CC=CC=C1C=NN2C(=NNC2=S)C(F)F

Origin of Product

United States

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